molecular formula C17H15BrN2O2 B6084104 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No. B6084104
M. Wt: 359.2 g/mol
InChI Key: YBWYMTHGZRNZJL-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. It has been shown to inhibit the expression of various proteins involved in cancer cell growth and inflammation, such as NF-κB, COX-2, and iNOS. It has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Furthermore, it has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments is its potential applications in various fields, such as cancer research, inflammation research, and neurological disorder research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide. One of the directions is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as cardiovascular disease research and metabolic disorder research. Furthermore, there is a need for more studies to evaluate its safety and toxicity in vivo. Finally, there is a need for more studies to evaluate its potential applications in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential applications in various scientific research fields. It has been studied for its anticancer and anti-inflammatory properties, as well as its potential applications in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to modulate various cellular signaling pathways. While there are advantages to using this compound in lab experiments, there are also limitations, such as the lack of understanding of its mechanism of action. Overall, there are several future directions for the research on this compound, including further investigation of its mechanism of action, evaluation of its safety and toxicity in vivo, and potential applications in clinical settings.

Synthesis Methods

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that can be synthesized using various methods. One of the commonly used methods is the reaction of 4-bromo-3-methylbenzoic acid with 2-aminophenol followed by the reaction with propanoyl chloride. The reaction yields this compound as a white solid.

Scientific Research Applications

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, where it was found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, where it was found to reduce inflammation by inhibiting the expression of inflammatory cytokines. Furthermore, it has been studied for its potential applications in the treatment of neurological disorders, where it was found to have neuroprotective effects.

properties

IUPAC Name

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-3-16(21)19-12-5-7-15-14(9-12)20-17(22-15)11-4-6-13(18)10(2)8-11/h4-9H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWYMTHGZRNZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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